molecular formula C16H20N2O2 B2897806 N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide CAS No. 1251565-77-1

N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide

Cat. No. B2897806
CAS RN: 1251565-77-1
M. Wt: 272.348
InChI Key: PGHLWYYUUAUOIE-UHFFFAOYSA-N
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Description

N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. It belongs to the class of piperidine carboxamide compounds and is known for its various biological activities.

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase

The discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening, highlights the significance of the triazine heterocycle for high potency and selectivity. Phenyl group substitution has been noted for its role in reducing clearance and improving oral exposure. Such compounds, including specific analogs like 1-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]-N-{[[4-bromo-2-(trifluoromethoxy)]-phenyl]methyl}-4-piperidinecarboxamide, have been identified as useful tool compounds for in vivo investigation, demonstrating robust effects on serum biomarkers related to linoleic acid epoxide, thus indicating their potential application in studying disease models (Thalji et al., 2013).

Anti-Angiogenic and DNA Cleavage Studies

A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and characterized for their efficacy in inhibiting in vivo angiogenesis using the chick chorioallantoic membrane model. Their DNA cleavage abilities were also evaluated, showing significant anti-angiogenic and DNA cleavage activities. This suggests their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects, highlighting the critical role of substituents on the phenyl ring of the side chain in determining their potency (Kambappa et al., 2017).

Glycine Transporter 1 Inhibition

Research has led to the identification of 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide as a potent and orally available glycine transporter 1 inhibitor. This compound showcases a favorable pharmacokinetics profile and has demonstrated an increase in cerebrospinal fluid concentration of glycine in rats, indicating its potential application in central nervous system disorders (Yamamoto et al., 2016).

Microglia Imaging

PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) with specific radiotracers such as [11C]CPPC highlights the potential for noninvasive imaging of reactive microglia and their role in neuroinflammation across various neuropsychiatric disorders. This approach offers insights into the immune environment of central nervous system malignancies and the monitoring of neuroinflammatory effects of immunotherapies, providing a valuable tool in the development of new therapeutics for neuroinflammation (Horti et al., 2019).

properties

IUPAC Name

N-phenyl-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-2-12-20-13-14-8-10-18(11-9-14)16(19)17-15-6-4-3-5-7-15/h1,3-7,14H,8-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHLWYYUUAUOIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCN(CC1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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